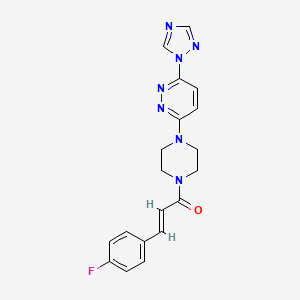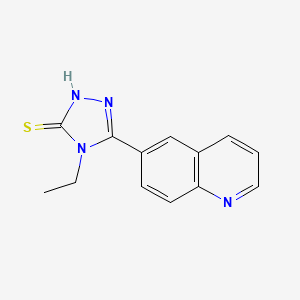![molecular formula C21H19N5O3 B2745749 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 392326-70-4](/img/new.no-structure.jpg)
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a fascinating compound in organic chemistry due to its complex structure and potential applications. This compound contains an indole core linked to a pyrazole ring and possesses several functional groups, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions, beginning with the preparation of the indole and pyrazole intermediates. One common synthetic route includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-propoxyphenyl hydrazine to form the intermediate hydrazone, which is then cyclized and functionalized to form the final product. The reaction conditions typically involve mild to moderate temperatures, specific catalysts, and carefully controlled pH levels.
Industrial production methods: : For industrial-scale production, the process is optimized for yield and efficiency. This involves selecting appropriate solvents, catalysts, and reaction conditions to maximize the output while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
Analyse Chemischer Reaktionen
Types of reactions: : N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Can be achieved using hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed using appropriate halides or nucleophiles.
Major products: : The major products formed from these reactions depend on the specific functional groups and reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
In chemistry: : This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various organic reactions and mechanisms.
In biology and medicine: : Potential applications include its use as a scaffold for designing drugs or biologically active molecules. The indole and pyrazole moieties are known for their biological activity, which could be harnessed for developing new therapeutic agents.
In industry: : The compound's functional groups make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide in biological systems would depend on its interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound's structure suggests potential interactions through hydrogen bonding, hydrophobic effects, and van der Waals forces, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other indole or pyrazole derivatives. What sets N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide apart is its specific combination of functional groups and the spatial arrangement of its atoms, which can result in unique reactivity and biological activity.
List of similar compounds
Indole-3-carboxaldehyde
4-Propoxyphenylhydrazine
3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid
This compound’s synthesis, reactivity, and applications make it a compelling subject for further research and development. How’s that for a deep dive?
Eigenschaften
CAS-Nummer |
392326-70-4 |
|---|---|
Molekularformel |
C21H19N5O3 |
Molekulargewicht |
389.415 |
IUPAC-Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |
InChI-Schlüssel |
LZMVYENRTSIOEL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2745672.png)
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
![4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)

![2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B2745681.png)

![4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2745683.png)
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)
